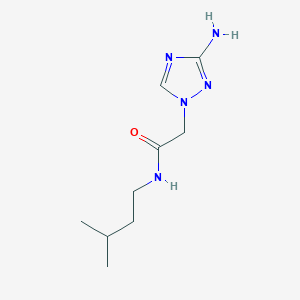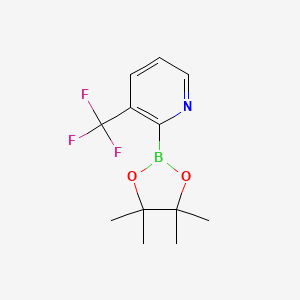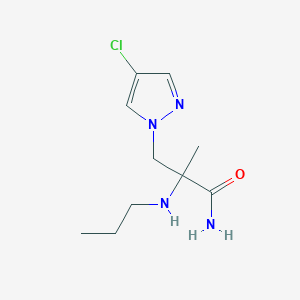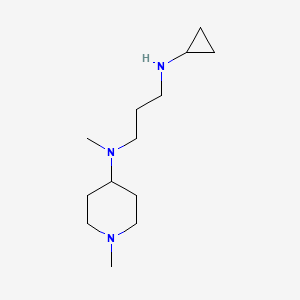
(2S)-2-(2-bromophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to a phenyl ring, which is in turn connected to the oxirane ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 2-bromostyrene, can be subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions. The process may utilize catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-bromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of diols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl oxiranes.
Ring-Opening Reactions: Diols or other functionalized derivatives.
Oxidation and Reduction: Ketones or alcohols.
Scientific Research Applications
(2S)-2-(2-bromophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2-(2-bromophenyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, such as enzymes and proteins, potentially leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3-bromophenyl)oxirane
- (2S)-2-(4-bromophenyl)oxirane
- (2S)-2-(2-chlorophenyl)oxirane
Uniqueness
(2S)-2-(2-bromophenyl)oxirane is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The stereochemistry also plays a crucial role in determining its biological activity and selectivity in various reactions .
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
(2S)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI Key |
ZHYZZBGVWDYSEW-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2Br |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)











![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

